Epiglobulol

Overview

Description

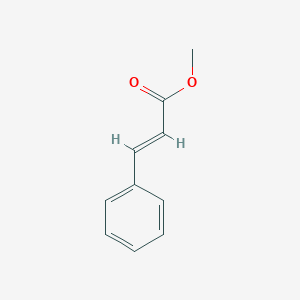

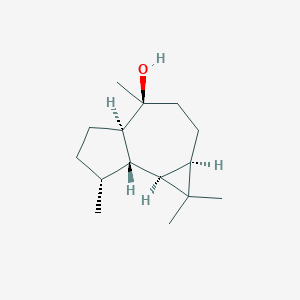

Epiglobulol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a stereoisomer of globulol and is found in various essential oils, including those from eucalyptus and other plants . This compound is known for its antibacterial and antifungal properties, making it a compound of interest in various scientific fields .

Mechanism of Action

Target of Action

Epiglobulol, a sesquiterpenoid , has been found to inhibit the recombinant human UDP-glucuronosyltransferase (UGT) 2B7 . UGT2B7 is an enzyme involved in the metabolism and elimination of potentially harmful compounds, including drugs and endogenous substances .

Mode of Action

It is known that this compound can inhibit the activity of ugt2b7 , which may lead to changes in the metabolism and elimination of certain substances in the body.

Biochemical Pathways

This compound is thought to be involved in the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a key role in generating NADPH and pentoses (5-carbon sugars). NADPH is used in reductive biosynthesis reactions within cells, and pentoses are essential for the synthesis of nucleotides .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability of the compound

Result of Action

It has been reported to show antibacterial activities and can strongly inhibit the growth of foodborne microorganisms . This suggests that this compound may have potential applications in the treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the individual’s diet, lifestyle, and exposure to other environmental contaminants can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiglobulol can be synthesized through a stereodivergent gold(I)-catalyzed reaction, which establishes multiple stereogenic centers from a single precursor . The synthesis involves the use of (E,E)-farnesol as a starting material, which undergoes a cascade reaction to form the tricyclic aromadendrane core . This method is notable for its efficiency, completing the synthesis in only seven steps with an overall yield of 12-17% .

Industrial Production Methods:

Properties

IUPAC Name |

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-RWXDJMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88728-58-9 | |

| Record name | Epiglobulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[2-[[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoyl]amino]pentanoylamino]butanoate](/img/structure/B149216.png)

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)